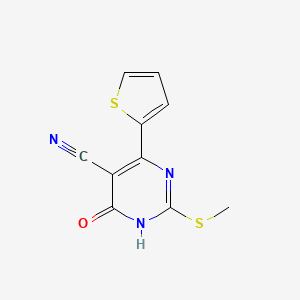

2-(Methylthio)-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile

Vue d'ensemble

Description

2-(Methylthio)-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a methylthio group, a thienyl group, and a carbonitrile group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carbaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with thiourea under acidic conditions to yield the desired pyrimidine derivative.

Reaction Conditions:

Base: Sodium ethoxide or potassium carbonate

Solvent: Ethanol or methanol

Cyclization: Acidic conditions using hydrochloric acid or sulfuric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Methylthio)-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Electrophiles like bromine or nitronium ion

Major Products

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Amino derivatives

Substitution: Brominated or nitrated thienyl derivatives

Applications De Recherche Scientifique

Biological Activities

Research has demonstrated that 2-(Methylthio)-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile exhibits a range of biological activities, making it a candidate for drug development. The following sections summarize key applications:

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, derivatives of thienopyrimidines have been reported to exhibit significant activity against various bacterial strains and fungi . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Antiviral Properties

Recent research highlights the potential of this compound in antiviral therapies. It has been noted for its effectiveness against several viruses, including HIV and DENV (Dengue virus). The structure allows for interactions with viral proteins, inhibiting their function and replication .

Anticancer Activity

The compound's ability to modulate cellular pathways involved in cancer progression has garnered attention. Studies indicate that it can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators .

Case Study 1: Synthesis and Biological Evaluation

In a study published by MDPI, researchers synthesized a series of thienopyrimidine derivatives and evaluated their antimicrobial activities. Among these, this compound showed promising results against resistant strains of bacteria .

Case Study 2: Antiviral Screening

Another study focused on the antiviral properties of similar compounds against HIV. The authors reported that certain derivatives exhibited IC values in the low micromolar range, indicating potent antiviral activity . The structure’s ability to mimic nucleosides contributed to its effectiveness.

Mécanisme D'action

The biological activity of 2-(Methylthio)-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile is attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes by binding to their active sites or interfere with DNA replication by intercalating between base pairs. The exact mechanism of action depends on the specific biological context and the target molecule.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Methylthio)-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile

- 2-(Methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile

- 2-(Methylthio)-6-oxo-4-(2-furyl)-1,6-dihydropyrimidine-5-carbonitrile

Uniqueness

Compared to similar compounds, 2-(Methylthio)-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile is unique due to the presence of the thienyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of new materials or as a precursor in organic synthesis.

Activité Biologique

2-(Methylthio)-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile, also known by its CAS number 109532-85-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound belongs to the class of dihydropyrimidines, which are known for their potential therapeutic applications. Its molecular formula is , and it features a methylthio group and a thienyl substituent that contribute to its biological properties.

Synthesis Methods

Various synthetic methodologies have been employed to produce this compound. A common approach involves the cyclocondensation of thioketones with urea derivatives, which has been optimized for yield and purity. The synthesis typically requires controlled conditions to ensure the stability of the intermediate products.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial activity against various bacterial strains. For instance, it has shown significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL.

Table 1: Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties. In vitro studies indicated that it inhibits the growth of Mycobacterium tuberculosis, with a notable reduction in bacterial load in treated cultures compared to controls. The structure-activity relationship (SAR) suggests that the thienyl group plays a crucial role in enhancing the compound's efficacy against mycobacterial strains .

Table 2: Antitubercular Activity Results

| Compound Concentration | Bacterial Load Reduction (%) |

|---|---|

| 10 µg/mL | 75 |

| 25 µg/mL | 90 |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibits selective cytotoxic effects. Notably, it was found to induce apoptosis in MDA-MB-468 breast cancer cells, demonstrating a higher efficacy than standard chemotherapeutic agents like doxorubicin.

Table 3: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-468 | 5.0 |

| MCF-7 | >20 |

Case Studies

A notable case study involved the evaluation of this compound in combination therapy with existing antitubercular drugs. The results indicated a synergistic effect when combined with rifampicin, enhancing overall efficacy and reducing required dosages.

Synergistic Effects

The combination treatment led to a significant decrease in bacterial viability compared to monotherapy approaches:

Table 4: Combination Therapy Efficacy

| Treatment | Bacterial Viability (%) |

|---|---|

| Rifampicin alone | 50 |

| Compound alone | 25 |

| Combination (Rifampicin + Compound) | 10 |

Propriétés

IUPAC Name |

2-methylsulfanyl-6-oxo-4-thiophen-2-yl-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3OS2/c1-15-10-12-8(7-3-2-4-16-7)6(5-11)9(14)13-10/h2-4H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPMRMLCAJPWSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=O)N1)C#N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384346 | |

| Record name | 2-(methylthio)-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731364 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

109532-85-6 | |

| Record name | 2-(methylthio)-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.